Octadecylsilane
Overview
Description
Octadecylsilane (ODS) is a hydrophobic stationary phase commonly used in chromatographic applications. It is characterized by its long alkyl chain (C18) which is bonded to a silica surface, providing a non-polar environment that can interact with a variety of drug substances and other organic compounds through hydrophobic interactions. The performance of ODS has been evaluated for a wide variety of drug substances, showing predictable chromatographic behavior based on the pKa and partition coefficient of the compounds. It is particularly valuable for the separation of acidic and neutral drugs, although its efficiency for basic drugs is less optimal due to poor column efficiency .
Synthesis Analysis
ODS can be synthesized and attached to various substrates, such as indium–tin oxide (ITO) surfaces, through a reproducible procedure using octadecyltrimethoxysilane (OTMS) as a monomer. The resulting monolayers are disorganized, resembling a 'brush-type' structure with a maximum surface coverage that can be controlled by the silanization time . Additionally, ODS-modified silicas have been prepared by the sol-gel method, which involves the hydrolysis and co-condensation of tetraethylorthosilicate (TEOS) with octadecyltriethoxysilane (ODS), resulting in hybrid silicas with varying carbon content and morphologies .
Molecular Structure Analysis
The molecular structure of ODS has been studied using Raman spectroscopy, which indicates that the alkyl chains can exhibit different degrees of conformational order depending on the solvent's polarity. Polar solvents have little impact on the conformational order of the ODS bonded phase, while low-polarity solvents can substantially disorder the alkyl chains . The degree of organization in ODS-modified silicas decreases with increasing ODS content, and the nanostructured xerogel can evolve from spherical to lamellar patterns as the amount of ODS increases .
Chemical Reactions Analysis
ODS is used in various chemical reactions and processes, such as the extraction of bile acids and their conjugates from serum samples. The ODS bonded silica particles allow for the adsorption and reproducible recovery of these compounds, demonstrating the utility of ODS in biochemical extraction techniques . Furthermore, the adsorption properties of ODS-modified silicas have been explored for environmental applications, such as the detection of aromatic compounds in water and air .
Physical and Chemical Properties Analysis
The physical and chemical properties of ODS are influenced by factors such as temperature, surface coverage, and preparation procedure. High-density ODS stationary phases exhibit conformational order that increases with surface coverage and undergoes temperature-induced phase changes that adhere to the Clapeyron equation for a simple first-order transition . The properties of different ODS materials have also been examined for the separation of dansylamides, revealing that the capacity factors and solvent strengths are not directly related to the carbon content of the ODS phase .
Scientific Research Applications
1. Analytical Chemistry and Chromatography
Octadecylsilane (ODS) has been widely used in chromatographic applications, particularly in liquid chromatography. It serves as a stationary phase for various chromatographic techniques, including reversed-phase liquid chromatography. This application is crucial for analyzing a wide range of substances, from saponins in faba beans (Amarowicz, Shimoyamada, & Okubo, 1991) to drug substances (Twitchett & Moffat, 1975). The use of ODS in chemically bonded stationary phases for micro-capillary liquid chromatography has also been documented, enabling the separation of aromatic compounds (Tsuda et al., 1978).
2. Surface Modification and Electroanalytical Chemistry
ODS is used for modifying surfaces, such as in the preparation and characterization of monolayers on indium–tin oxide (ITO) surfaces. This application is significant in electroanalytical chemistry, as these monolayers can impact the wettability and electrochemical properties of the surface (Markovich & Mandler, 2001).
3. Raman Spectroscopy
ODS has been studied using Raman spectroscopy for characterizing alkylsilane layers covalently bound to silica surfaces. This technique helps in understanding the molecular assemblies and interactions of octadecylsilane with other compounds (Thompson & Pemberton, 1994).
4. Food and Environmental Analysis
ODS-based methodologies have been developed for analyzing substances in food and environmental samples. For example, it's used in the extraction and analysis of fat-soluble vitamins in beverages (Hu et al., 2010), and in the multi-residue analysis of pesticides in strawberries (Song, Yoo, & Nam, 2019).
5. Nanotechnology and Material Science
ODS is involved in the creation of novel materials, like the octadecylsilane functionalized graphene oxide/silica composite, which is used as a stationary phase in high-performance liquid chromatography (Liang et al., 2012). Its application extends to synthesizing hybrid silicas with different morphologies for various technological applications (Brambilla et al., 2008).
Safety And Hazards
Future Directions
properties
InChI |
InChI=1S/C18H37Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUESFIVIIFEDFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885058 | |
Record name | Silane, octadecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecylsilane | |
CAS RN |
18623-11-5 | |
Record name | Octadecylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018623115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, octadecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, octadecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octadecylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTADECYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62PU8XK4BV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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